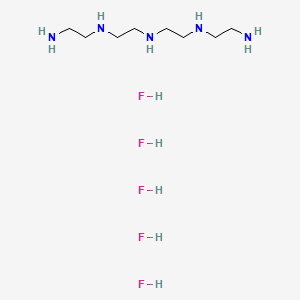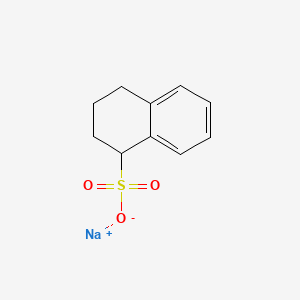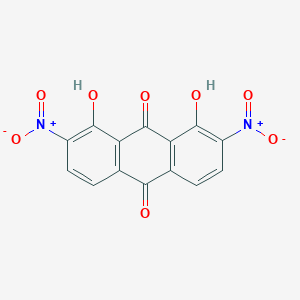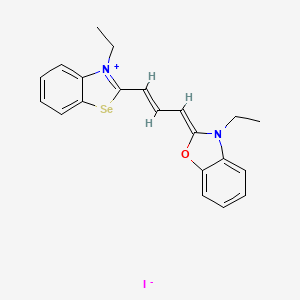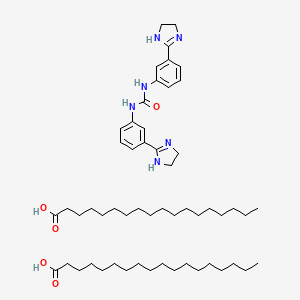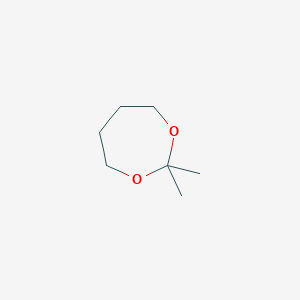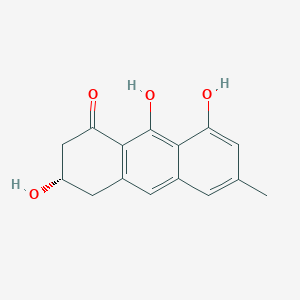
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is a complex organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons known for their stability and unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups to the anthracene core.
Methylation: Addition of a methyl group to the anthracene structure.
Reduction: Reduction of specific bonds to achieve the desired dihydro configuration.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow systems may be employed.
化学反应分析
Types of Reactions
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Further reduction of the anthracene core.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Including palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully saturated hydrocarbons.
科学研究应用
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action for this compound would involve its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methyl groups may play a role in binding affinity and specificity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Anthracene: The parent compound, lacking hydroxyl and methyl groups.
1,2-Dihydroxyanthracene: Featuring hydroxyl groups but no methyl group.
6-Methylanthracene: Containing a methyl group but no hydroxyl groups.
Uniqueness
1(2H)-Anthracene, 3,4-dihydro-3,8,9-trihydroxy-6-methyl-, (-)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
61419-08-7 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
(3S)-3,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-4,10,16-17,19H,5-6H2,1H3/t10-/m0/s1 |
InChI 键 |
JNQGXIWEBUFDSA-JTQLQIEISA-N |
手性 SMILES |
CC1=CC2=CC3=C(C(=O)C[C@H](C3)O)C(=C2C(=C1)O)O |
规范 SMILES |
CC1=CC2=CC3=C(C(=O)CC(C3)O)C(=C2C(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetradecyl 4-dodecyl-7-oxo-4-[[2-oxo-2-(tetradecyloxy)ethyl]thio]-8-oxa-3,5-dithia-4-stannadocosanoate](/img/structure/B12706316.png)
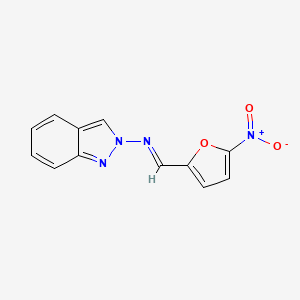
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
